molecular formula C8H3BrF2N2O2 B2757386 7-bromo-6,8-difluoro-1H-quinazoline-2,4-dione CAS No. 2248301-65-5

7-bromo-6,8-difluoro-1H-quinazoline-2,4-dione

Cat. No. B2757386
CAS RN: 2248301-65-5
M. Wt: 277.025
InChI Key: SUTDQASCAHAOKO-UHFFFAOYSA-N
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Description

7-bromo-6,8-difluoro-1H-quinazoline-2,4-dione is a derivative of quinazoline . Quinazoline derivatives have drawn significant attention due to their wide array of biological activities .


Synthesis Analysis

Quinazoline derivatives are synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In one study, a series of quinazoline-2,4-dione compounds were synthesized and their IC50 values for binding toward sphingosine-1-phosphate receptor 2 (S1PR2) were determined .


Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone) or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) .


Chemical Reactions Analysis

Quinazoline derivatives have been synthesized using a variety of reactions, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . In one study, amines were reacted with isatoic anhydride to give the corresponding 2-aminobenzamides in excellent yields .

Scientific Research Applications

Synthesis Techniques

Quinazoline derivatives are synthesized through various chemical reactions, showcasing their versatility in chemical synthesis. For example, the synthesis of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione from 6-bromoquinazoline-2,4(1H,3H)-dione demonstrates the reactivity of quinazoline derivatives with chlorosulfonic acid, leading to compounds with potential for further chemical modifications (Kuryazov et al., 2010). Similarly, a palladium-catalyzed three-component reaction involving 2-bromoanilines, carbon dioxide, and isocyanides has been reported to yield N3-substituted quinazoline-2,4(1H,3H)-diones, illustrating an innovative approach to heterocycle synthesis utilizing carbon dioxide as a reactant (Mampuys et al., 2017).

Chemical Properties and Reactivity

The chemical reactivity and properties of quinazoline derivatives enable the exploration of new synthetic pathways and the development of novel compounds. The oxidative ring expansion of spirocyclic oxindole derivatives to quinazolino[4,5-b]quinazoline-6,8-dione highlights the potential for creating complex molecular structures with unique properties (Bergman et al., 2014). Additionally, solvent-free synthesis techniques using carbon dioxide showcase the movement towards more sustainable chemical processes (Mizuno et al., 2007).

Potential for Drug Development

Quinazoline derivatives' potential for drug development is a significant aspect of their scientific applications. Structural investigations of quinazoline scaffolds to obtain selective antagonists for AMPA and kainate receptors underline the importance of these compounds in developing new therapeutic agents (Colotta et al., 2006). Furthermore, the synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents demonstrate the ongoing research into harnessing the therapeutic potential of these compounds (Poorirani et al., 2018).

Mechanism of Action

The mechanism of action of quinazoline derivatives is diverse, depending on the specific derivative and its biological target. For example, some quinazoline-2,4-dione compounds have been found to exhibit high binding potencies to S1PR2 .

Future Directions

Quinazoline derivatives have shown significant potential in various fields of biology, pesticides, and medicine . Future research could focus on exploring the potential applications of these compounds in more detail, as well as developing new synthetic methods for their production .

properties

IUPAC Name

7-bromo-6,8-difluoro-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF2N2O2/c9-4-3(10)1-2-6(5(4)11)12-8(15)13-7(2)14/h1H,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTDQASCAHAOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)Br)F)NC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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